molecular formula C11H15NS B15239911 4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B15239911
M. Wt: 193.31 g/mol
InChI Key: RIFWVUXEKRPOBU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethyl ketone and 2-aminothiophene as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydrogenation, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
  • 4-Cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Uniqueness

4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

4-cyclopropyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C11H15NS/c1-11(8-2-3-8)9-5-7-13-10(9)4-6-12-11/h5,7-8,12H,2-4,6H2,1H3

InChI Key

RIFWVUXEKRPOBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)SC=C2)C3CC3

Origin of Product

United States

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